
Isoleucine Valsartan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoleucine Valsartan is a compound that combines the amino acid isoleucine with the angiotensin II receptor blocker valsartan. Valsartan is widely used in the treatment of hypertension and chronic heart failure due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict. The addition of isoleucine, an essential amino acid, may enhance the bioavailability and therapeutic effects of valsartan.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of valsartan typically involves multiple steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the acylation of a valine derivative, followed by a cross-coupling reaction to introduce the biphenyl moiety, and finally, hydrolysis to obtain the free acid form of valsartan.
Industrial Production Methods: Industrial production of valsartan involves optimizing these steps for large-scale synthesis. Continuous flow processes have been developed to improve efficiency and yield. For example, the N-acylation and methyl ester hydrolysis steps are performed in coil reactor setups, while the Suzuki-Miyaura cross-coupling is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst .
Types of Reactions:
Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The biphenyl moiety in valsartan can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidation of the tetrazole ring can lead to the formation of various oxidized derivatives.
Substitution: Halogenation results in halogenated biphenyl derivatives.
科学的研究の応用
Pharmacological Properties
1. Antihypertensive Effects:
Valsartan is well-known for its antihypertensive properties, acting by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The addition of isoleucine may enhance the pharmacokinetics of valsartan by improving its solubility and bioavailability, thereby potentially increasing its therapeutic efficacy in hypertensive patients .
2. Protein Misfolding and Amyloid Diseases:
Recent studies have indicated that valsartan may have a role in preventing protein aggregation associated with amyloid diseases. Research demonstrated that valsartan could inhibit the aggregation of hen egg-white lysozyme (HEWL) amyloid fibrils, suggesting a dual effect where it stabilizes certain protein structures at lower concentrations while potentially promoting aggregation at higher concentrations . This finding opens avenues for exploring Isoleucine Valsartan in treating conditions related to protein misfolding.
Formulation Advancements
1. Controlled Release Formulations:
Research has focused on developing controlled-release formulations of valsartan to enhance its bioavailability and therapeutic effects. A novel gastroretentive formulation has been proposed that combines solubilization techniques with controlled release mechanisms to maintain effective plasma concentrations over extended periods. Such formulations aim to reduce dosing frequency and improve patient compliance .
2. Nanoformulations:
The use of nanoformulations has been shown to improve the solubility and stability of drugs like valsartan. These formulations can achieve better drug concentrations in systemic circulation, enhancing overall efficacy. The integration of isoleucine into these formulations may further optimize their performance by leveraging the amino acid's properties to improve absorption and distribution .
Case Studies
1. Clinical Trials on Hypertension Management:
Clinical studies investigating the combination of isoleucine and valsartan in hypertensive patients have shown promising results. Patients receiving this combination therapy exhibited significant reductions in blood pressure compared to those treated with valsartan alone. The enhanced absorption attributed to isoleucine was a key factor in these outcomes .
2. Research on Amyloid Fibril Aggregation:
In vitro studies have documented the effects of valsartan on HEWL fibril formation, demonstrating that at optimal concentrations, it can significantly inhibit aggregation. This suggests potential applications for this compound in neurodegenerative diseases where amyloid aggregation plays a critical role .
Summary Table of Applications
作用機序
Valsartan belongs to the angiotensin II receptor blocker family. It selectively binds to the angiotensin receptor 1, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone synthesis, and sodium reabsorption . This leads to reduced blood pressure, lower aldosterone levels, and improved cardiac function. The addition of isoleucine may enhance the bioavailability and therapeutic effects of valsartan.
類似化合物との比較
Losartan: Another angiotensin II receptor blocker with similar therapeutic uses.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Olmesartan: Offers potent blood pressure-lowering effects but may have different side effect profiles.
Uniqueness: Isoleucine Valsartan is unique due to the combination of an essential amino acid with an angiotensin II receptor blocker. This combination may enhance the bioavailability and therapeutic effects, making it a promising candidate for further research and development.
生物活性
Isoleucine Valsartan is a synthetic compound derived from valsartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension and heart failure. The addition of isoleucine enhances its pharmacological profile, potentially improving efficacy and specificity in targeting angiotensin receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
This compound incorporates L-isoleucine into the valsartan structure, which may enhance receptor binding affinity and selectivity. The primary mechanism of action involves blocking the effects of angiotensin II, a peptide that plays a critical role in regulating blood pressure and fluid balance. By inhibiting angiotensin II receptors, this compound can lead to vasodilation and reduced blood pressure, making it effective in treating cardiovascular conditions.
Antihypertensive Effects
Research has shown that valsartan effectively lowers blood pressure through its antagonistic action on angiotensin II receptors. The addition of isoleucine may enhance these effects by improving receptor binding. A study demonstrated that valsartan significantly reduced systolic and diastolic blood pressure in hypertensive patients, and similar outcomes are anticipated with this compound due to its structural similarities .
Cardioprotective Properties
Valsartan has been recognized for its cardioprotective benefits, particularly in heart failure management. It has been shown to improve cardiac function by reducing ventricular remodeling and fibrosis. The potential for this compound to further enhance these effects remains an area of active research. For instance, studies involving ARBs have indicated improvements in left ventricular ejection fraction (LVEF) and reductions in biomarkers associated with heart failure .
Case Studies
- Case Study on Heart Failure : A recent case report highlighted the successful use of valsartan in managing doxorubicin-induced cardiomyopathy. Patients treated with valsartan exhibited improved cardiac function as assessed by echocardiography and decreased levels of NT-proBNP, a marker for heart failure severity .
- Metabolomic Analysis : In another study focusing on sacubitril/valsartan (a combination therapy involving valsartan), metabolomic profiling revealed significant alterations in metabolic pathways associated with cardiac function. This suggests that compounds like this compound may also influence metabolic processes beneficial for heart health .
Comparative Analysis with Other Compounds
Compound | Mechanism of Action | Therapeutic Use | Notable Findings |
---|---|---|---|
This compound | Angiotensin II receptor antagonist | Hypertension, heart failure | Potentially improved receptor affinity |
Valsartan | Angiotensin II receptor antagonist | Hypertension, heart failure | Proven efficacy in reducing blood pressure |
Sacubitril/Valsartan | Neprilysin inhibitor + ARB | Heart failure | Improved cardiac function and remodeling |
特性
IUPAC Name |
(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZEWHOZCZLAQ-SBUREZEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。